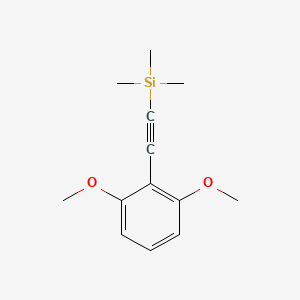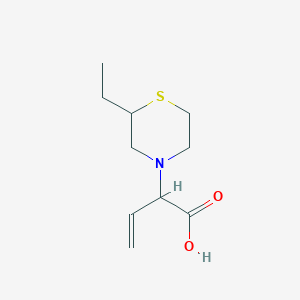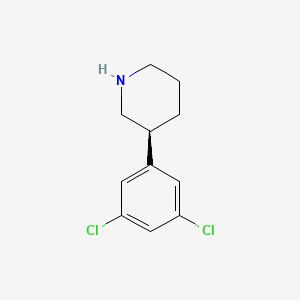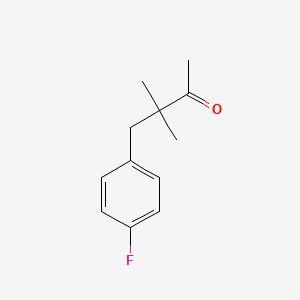
((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane: is an organic compound with the molecular formula C13H18O2Si. It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a 2,6-dimethoxyphenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane typically involves the Sonogashira coupling reaction. This reaction is performed between 2,6-dimethoxyiodobenzene and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane can undergo oxidation reactions, typically resulting in the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group, depending on the reagents and conditions used.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2,6-dimethoxybenzaldehyde or 2,6-dimethoxybenzoic acid.
Reduction: Formation of 2,6-dimethoxyphenylethylene or 2,6-dimethoxyphenylethane.
Substitution: Formation of compounds where the trimethylsilyl group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules through cross-coupling reactions and cycloaddition reactions.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo polymerization and form stable structures.
Wirkmechanismus
The mechanism of action of ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane primarily involves its reactivity towards various chemical reagents. The ethynyl group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The trimethylsilyl group can be cleaved under acidic or basic conditions, allowing for further functionalization of the molecule. The 2,6-dimethoxyphenyl ring provides stability and can participate in aromatic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Ethynyltrimethylsilane: Similar structure but lacks the 2,6-dimethoxyphenyl ring.
(2,6-Dimethoxyphenyl)acetylene: Similar structure but lacks the trimethylsilyl group.
(2,6-Dimethoxyphenyl)ethynyltrimethylgermane: Similar structure but contains a trimethylgermyl group instead of a trimethylsilyl group.
Uniqueness: ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane is unique due to the combination of the ethynyl group, trimethylsilyl group, and the 2,6-dimethoxyphenyl ring. This combination imparts specific reactivity and stability, making it a versatile compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C13H18O2Si |
|---|---|
Molekulargewicht |
234.37 g/mol |
IUPAC-Name |
2-(2,6-dimethoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H18O2Si/c1-14-12-7-6-8-13(15-2)11(12)9-10-16(3,4)5/h6-8H,1-5H3 |
InChI-Schlüssel |
YCIXSHHKJQRXPA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B12843878.png)




![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)
![5-[4-(Benzyloxy)phenyl]-1H-indole](/img/structure/B12843911.png)



